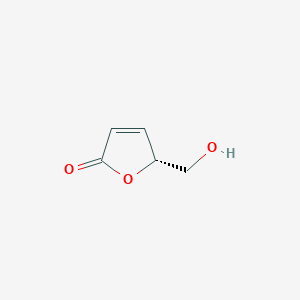

(2R)-2-(hydroxymethyl)-2H-furan-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2-(hydroxymethyl)-2H-furan-5-one is a useful research compound. Its molecular formula is C5H6O3 and its molecular weight is 114.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(2R)-2-(hydroxymethyl)-2H-furan-5-one, also known as 5-hydroxymethyl-2(5H)-furanone, is a compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the furanone family, characterized by a furan ring with a hydroxymethyl group. Its structure allows for various interactions with biological targets, contributing to its pharmacological potential.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound.

- Cytotoxicity : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, an IC50 value of approximately 10 μM was reported against A549 (human lung adenocarcinoma) cells, indicating potent antiproliferative activity .

- Mechanism of Action : The compound's mechanism appears to involve the inhibition of topoisomerase II, which is crucial for DNA replication and repair. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .

Table 1: Anticancer Activity of this compound

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

- Bacterial Inhibition : Studies have shown that the compound effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 64 to 128 μg/mL .

- Antifungal Effects : It has demonstrated antifungal activity against Candida albicans, with significant growth inhibition at concentrations as low as 64 μg/mL .

Table 2: Antimicrobial Activity of this compound

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various models:

- Inhibition of Pro-inflammatory Mediators : The compound has been shown to reduce levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages, indicating its role in modulating inflammatory responses .

- Cellular Protection : In vitro studies indicate that it protects neuronal cells from glutamate-induced oxidative stress, suggesting potential applications in neuroprotection .

Case Studies

- Neuroprotection : A study investigated the protective effects of this compound on HT22 cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers, highlighting its potential as a neuroprotective agent .

- Anticancer Efficacy : In a comparative study involving various furanones, this compound showed superior efficacy against multiple cancer cell lines compared to traditional chemotherapeutics like cisplatin, emphasizing its potential as an alternative treatment option .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that (2R)-2-(hydroxymethyl)-2H-furan-5-one exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. In vitro studies have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in treating inflammatory diseases .

Food Science

Flavoring Agent

Due to its pleasant aroma and flavor profile, this compound is utilized as a flavoring agent in the food industry. It is particularly valued for its potential to enhance the taste of various food products, including baked goods and beverages .

Preservative Qualities

The compound's antimicrobial properties allow it to function as a natural preservative in food products. Its ability to inhibit microbial growth can extend the shelf life of perishable items .

Materials Science

Polymer Synthesis

this compound can be used as a monomer in polymer synthesis. Its unique chemical structure allows for the creation of biodegradable polymers, which are increasingly important in addressing environmental concerns related to plastic waste .

Nanomaterials Development

Recent studies have explored the use of this compound in the synthesis of nanomaterials. Its properties can facilitate the formation of nanoparticles with specific functionalities, which can be applied in drug delivery systems and other biomedical applications .

Case Study 1: Antimicrobial Applications

A study published in a peer-reviewed journal demonstrated that formulations containing this compound effectively reduced bacterial counts in food products. The study highlighted its potential as a natural preservative alternative to synthetic additives.

Case Study 2: Flavor Enhancement

In a controlled tasting experiment, food scientists evaluated the impact of this compound on consumer preference for baked goods. Results indicated a significant increase in consumer acceptance when the compound was included, supporting its application as a flavor enhancer.

Propiedades

IUPAC Name |

(2R)-2-(hydroxymethyl)-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-3-4-1-2-5(7)8-4/h1-2,4,6H,3H2/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNLUIGMHSSXHB-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)O[C@H]1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920915 |

Source

|

| Record name | 5-(Hydroxymethyl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112837-17-9 |

Source

|

| Record name | 5-(Hydroxymethyl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.